molecular formula C20H17N5O3 B2390502 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide CAS No. 899996-60-2

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide

Cat. No.: B2390502
CAS No.: 899996-60-2
M. Wt: 375.388
InChI Key: QUTMDDRUALNNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at the 1-position and an acetamide moiety bearing a p-tolyloxy (4-methylphenoxy) side chain.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-14-7-9-16(10-8-14)28-12-18(26)23-24-13-21-19-17(20(24)27)11-22-25(19)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTMDDRUALNNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]Pyrimidin-4-One Core

The foundational step involves constructing the bicyclic pyrazolo[3,4-d]pyrimidin-4-one scaffold. This is typically achieved through cyclization reactions starting from β-keto esters or aminopyrazole precursors.

Precursor Preparation

A common starting material is 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester , synthesized via the condensation of phenylhydrazine with ethyl acetoacetate. The reaction proceeds under acidic conditions (e.g., acetic acid) at 80–100°C for 6–8 hours, yielding the pyrazole intermediate.

Cyclization to Form the Pyrimidine Ring

The pyrazole intermediate undergoes cyclization with formamide or urea at elevated temperatures (120–140°C) to form the pyrazolo[3,4-d]pyrimidin-4-one core. For example, refluxing 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester with excess formamide for 12 hours produces 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in 65–75% yield.

Key Reaction Conditions:
  • Solvent : Formamide (neat)
  • Temperature : 140°C
  • Time : 12 hours
  • Yield : 72% (isolated via recrystallization from ethanol)

Introduction of the Acetamide Side Chain

The amine group at position 5 of the pyrazolo[3,4-d]pyrimidin-4-one core is functionalized with the acetamide moiety through nucleophilic acyl substitution.

Synthesis of 2-(p-Tolyloxy)Acetyl Chloride

p-Cresol (4-methylphenol) is reacted with chloroacetyl chloride in a Williamson ether synthesis. The reaction is conducted in anhydrous dichloromethane with potassium carbonate as the base, yielding 2-(p-tolyloxy)acetyl chloride after 4 hours at 0–5°C.

Optimization Notes:
  • Molar Ratio : 1:1.2 (p-cresol : chloroacetyl chloride)
  • Base : K₂CO₃ (2.5 equiv)
  • Yield : 85% (purified by distillation under reduced pressure)

Acetamide Coupling

The pyrazolo[3,4-d]pyrimidin-4-one core is treated with 2-(p-tolyloxy)acetyl chloride in the presence of triethylamine (TEA) as a proton scavenger. The reaction proceeds in tetrahydrofuran (THF) at room temperature for 6 hours, affording the acetamide product.

Representative Procedure:
  • Dissolve 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equiv) in dry THF.
  • Add TEA (1.5 equiv) and 2-(p-tolyloxy)acetyl chloride (1.2 equiv) dropwise.
  • Stir at 25°C for 6 hours.
  • Quench with ice water and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
  • Yield : 68%

Alternative Pathway: Post-Functionalization of Chloroacetamide

An alternative route involves introducing a chloroacetamide group prior to etherification, leveraging the reactivity of the chlorine atom for nucleophilic substitution.

Chloroacetamide Intermediate

The core amine is reacted with chloroacetyl chloride in dichloromethane with TEA, yielding N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloroacetamide .

Reaction Metrics:
  • Temperature : 0°C → 25°C (gradual warming)
  • Time : 3 hours
  • Yield : 78%

Williamson Etherification with p-Cresol

The chloroacetamide intermediate is treated with p-cresol and potassium carbonate in dimethylformamide (DMF) at 80°C for 8 hours. This substitutes the chlorine atom with the p-tolyloxy group.

Optimization Data:
Parameter Value
Solvent DMF
Base K₂CO₃ (3 equiv)
Temperature 80°C
Time 8 hours
Yield 70%

Comparative Analysis of Synthetic Routes

The two primary pathways—direct acetamide coupling vs. post-functionalization of chloroacetamide —offer distinct advantages:

Direct Coupling

  • Pros : Fewer steps, higher overall yield (68% vs. 70% over two steps).
  • Cons : Requires pre-synthesis of acid chloride, which is moisture-sensitive.

Chloroacetamide Route

  • Pros : Chloride intermediate is stable and facilitates regioselective etherification.
  • Cons : Additional purification step after chloroacetamide formation.

Characterization and Validation

The final product is validated using spectroscopic and chromatographic methods:

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.75–7.25 (m, 9H, aromatic-H), 4.65 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile:water = 70:30).

Chemical Reactions Analysis

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, thereby disrupting cellular signaling pathways that are crucial for the proliferation and survival of cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidinone Derivatives

N-{1-[1-(4-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-isopropylphenoxy)acetamide ()
  • Core Structure: Shares the pyrazolo[3,4-d]pyrimidinone scaffold but substitutes the phenyl group at the 1-position with a 4-fluorophenyl and adds a methyl group on the pyrazole ring.
  • Side Chain: The acetamide side chain features a bulkier 4-isopropylphenoxy group compared to the p-tolyloxy group in the target compound.
1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea Derivatives ()
  • Core Structure: Similar pyrazolo[3,4-d]pyrimidinone core but replaces the acetamide with a urea moiety.
  • Activity: These derivatives demonstrate anticancer activity in vitro and in vivo, suggesting that the pyrazolo-pyrimidinone framework is pharmacologically versatile. The absence of a urea group in the target compound may limit direct anticancer efficacy but highlights structural flexibility for optimization .

Phenoxy-Acetamide Derivatives

2-((5-((2-Chlorophenyl)...)acetamide (CPA) ()
  • Core Structure: Features a thieno[3,2-c]pyridine core instead of pyrazolo-pyrimidinone.
  • Electronic Properties : Theoretical studies on CPA highlight the role of electron-withdrawing groups (e.g., chloro) in modulating HOMO-LUMO gaps. The target compound’s p-tolyloxy group (electron-donating) may result in distinct electronic profiles, influencing binding interactions .

Antioxidant and Surfactant Analogues

Coumarin-Acetamide Hybrids ()
  • Structure : Coumarin-oxazepin/thiazolidin hybrids with acetamide linkages.
  • Activity: Demonstrated superior antioxidant activity compared to ascorbic acid. The target compound’s pyrazolo-pyrimidinone core may lack the conjugated system necessary for radical scavenging, but its acetamide group could contribute to similar mechanisms .
Quinazolinone-Based Surfactants ()
  • Synthesis : Highlights methods for introducing acetamide groups via reactions with chloroacetyl chloride. The target compound’s synthesis may follow analogous pathways, though its lack of long alkyl chains (e.g., heptadecyl) likely precludes surfactant behavior .

Data Table: Key Structural and Functional Comparisons

Compound Name / Source Core Structure Substituents/R Groups Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidinone 1-Phenyl, p-tolyloxy-acetamide Unknown activity; structural focus
Fluorophenyl Analog () Pyrazolo[3,4-d]pyrimidinone 4-Fluorophenyl, 4-isopropylphenoxy-acetamide Higher lipophilicity
Urea Derivatives () Pyrazolo[3,4-d]pyrimidinone Urea moiety Anticancer activity
WH7 () Triazole 4-Chloro-2-methylphenoxy Auxin agonist
CPA () Thieno-pyridine Chlorophenyl, thio-oxadiazole Theoretical electronic analysis

Biological Activity

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : These compounds are primarily studied for their potential in cancer therapy due to their ability to inhibit cell growth and induce apoptosis in cancer cell lines.
  • Kinase Inhibition : The compound specifically targets Cyclin-Dependent Kinase 2 (CDK2), crucial for cell cycle regulation. Inhibition of CDK2 leads to cell cycle arrest at the G0-G1 phase, effectively halting tumor progression.

Target Interaction : The compound interacts with CDK2 by fitting into its active site, forming essential hydrogen bonds with key residues such as Leu83. This interaction is critical for its inhibitory effect on kinase activity.

Biochemical Pathways : The inhibition of CDK2 disrupts normal cell cycle progression, leading to significant growth arrest and apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Antitumor Efficacy

Recent studies have demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound effectively inhibited tumor growth and induced significant apoptosis, as evidenced by increased expression of pro-apoptotic markers such as caspases and Bax proteins while decreasing anti-apoptotic Bcl-2 levels .
Cell LineIC50 (µM)Mechanism of Action
MCF-70.3Induces apoptosis; inhibits CDK2
HCT-1167.60Cell cycle arrest; pro-apoptotic effects

Pharmacokinetics and Stability

Pharmacokinetic studies indicate that the compound maintains stability under physiological conditions and exhibits favorable absorption characteristics. This stability is crucial for its potential therapeutic application in vivo .

Comparative Analysis with Similar Compounds

This compound is structurally similar to other pyrazolo[3,4-d]pyrimidine derivatives but possesses unique substituents that enhance its biological activity.

Compound TypeSimilarityUnique Features
Pyrazolo[3,4-d]pyrimidine DerivativesCore structureSpecific substitution pattern
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidinesAdditional triazole ringAltered interaction with molecular targets

Study on Anticancer Potential

A study published in 2023 highlighted the dual inhibitory effects of phenylpyrazolo[3,4-d]pyrimidine derivatives on EGFR and VGFR2 pathways. Among these compounds, one exhibited an IC50 value of 0.3 µM against EGFR and demonstrated significant tumor growth inhibition in MCF-7 models. This underscores the potential of pyrazolo[3,4-d]pyrimidines as multitarget inhibitors in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Key steps include:

  • Temperature : Maintain 60–80°C during cyclization to prevent side reactions (common in pyrazolo[3,4-d]pyrimidine synthesis) .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate solubility .
  • Catalysts : Triethylamine or sodium hydride improves acylation efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for >95% purity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., phenyl protons at δ 7.2–7.8 ppm, carbonyl at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 433.15) .
  • FTIR : Validate functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .

Q. How can researchers address low solubility in aqueous media during in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤0.1% v/v) to solubilize without cytotoxicity .
  • Salt Formation : Prepare hydrochloride salts via HCl gas exposure in anhydrous ethanol .
  • Surfactants : Add 0.01% Tween-80 to cell culture media .

Advanced Research Questions

Q. How can contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives be resolved?

  • Methodological Answer :

  • Target Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values for kinase inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to confirm binding specificity .
  • Orthogonal Assays : Compare enzymatic inhibition (IC50) with cellular viability (MTT assay) to distinguish target-mediated effects from off-target toxicity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Analog Design : Synthesize derivatives with substituent variations (e.g., replace p-tolyloxy with trifluoromethoxy or chloro groups) .
  • In Vitro Screening : Test analogs against panels of kinases or cancer cell lines (e.g., NCI-60) to identify critical functional groups .
  • Computational SAR : Use Schrödinger’s QikProp to correlate logP, polar surface area, and bioactivity .

Q. How can molecular docking simulations predict potential biological targets?

  • Methodological Answer :

  • Protein Preparation : Retrieve target structures (e.g., EGFR kinase, PDB: 1M17) and optimize hydrogen bonding networks using Maestro .
  • Docking Protocol : Perform Glide XP docking with OPLS4 forcefield; prioritize poses with ΔG < -8 kcal/mol .
  • Validation : Cross-check with experimental IC50 data from kinase profiling assays .

Q. What advanced methods confirm the compound’s three-dimensional conformation?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane) and solve structures using SHELXL .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level in Gaussian 16; compare computed vs. experimental bond lengths (<0.02 Å deviation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.